Product packaging for 5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE(Cat. No.:CAS No. 1211515-52-4)

5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE

Cat. No.: B3222098
CAS No.: 1211515-52-4
M. Wt: 159.54 g/mol
InChI Key: ZTEVEMWIUQJXBV-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-3-pyridinecarboxaldehyde (CAS 1211515-52-4) is a high-purity fluorinated and chlorinated pyridine derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol, is a key building block for the construction of more complex molecules, particularly in the synthesis of novel Schiff base compounds . Its primary research value lies in its application as a precursor for the development of new bioactive molecules. The aldehyde functional group readily undergoes condensation reactions with amines to form Schiff bases, which are a important class of compounds known for their diverse biological activities . Recent scientific investigations have utilized this specific aldehyde to synthesize novel Schiff bases that demonstrated significant in vitro antibacterial properties against both Gram-positive ( Staphylococcus aureus ) and Gram-negative ( Escherichia coli ) bacteria . The strategic placement of chlorine and fluorine substituents on the pyridine ring can fine-tune the electronic properties, lipophilicity, and binding affinity of the resulting molecules, making this reagent crucial for structure-activity relationship (SAR) studies . Furthermore, derivatives of this chemical scaffold are being explored in advanced pharmaceutical research. Systematic SAR studies involving similar pyridine-carboxaldehyde intermediates have been critical in the optimization of highly potent, G-protein pathway biased agonists for targets like the GPR84 receptor, which is linked to cancer and inflammatory diseases . The presence of both halogen atoms makes it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for high-throughput screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO B3222098 5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE CAS No. 1211515-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVEMWIUQJXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Strategic Approaches to Pyridine (B92270) Core Functionalization

The construction of the 5-chloro-6-fluoro-3-pyridinecarboxaldehyde molecule requires precise control over the introduction of substituents onto the pyridine ring. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and existing functional groups, dictates the regioselectivity of subsequent reactions.

Achieving the desired 5-chloro-6-fluoro substitution pattern on a pyridinecarboxaldehyde intermediate is a significant synthetic hurdle. The regioselectivity of halogenation is governed by the electronic properties of the pyridine ring and any substituents present. youtube.com Pyridine itself is electron-deficient, and introducing an aldehyde group further deactivates the ring towards electrophilic substitution.

Fluorination and chlorination strategies must therefore be carefully selected.

Direct C-H Fluorination: Modern methods have been developed for the site-selective fluorination of pyridine rings. nih.gov For instance, silver(II) fluoride (B91410) (AgF2) has been shown to fluorinate pyridines with exclusive selectivity for the position adjacent to the nitrogen atom (the 2-position). nih.govacs.org The reaction conditions are typically mild, occurring at ambient temperature. nih.gov However, achieving selectivity at the 6-position in the presence of a 3-aldehyde and a 5-chloro substituent requires careful optimization, as the electronic and steric environment dictates the reaction's outcome.

Electrophilic Chlorination: Introducing a chlorine atom via electrophilic substitution onto an already functionalized pyridine ring can be challenging due to the ring's deactivation. Alternative strategies, such as starting with a pre-chlorinated precursor, are often more viable.

Halogen Exchange (Halex) Reaction: A common strategy for introducing fluorine is through nucleophilic aromatic substitution (SNAr), where a leaving group, typically chlorine, is displaced by a fluoride ion. beilstein-journals.orgresearchgate.net Reagents such as potassium fluoride (KF) or cesium fluoride (CsF) are used at elevated temperatures. The success of this reaction is highly dependent on the presence of electron-withdrawing groups that activate the ring for nucleophilic attack. An aldehyde group at the 3-position would activate the 6-position for such a substitution.

An efficient approach for the regioselective halogenation of certain heterocyclic systems like pyrazolo[1,5-a]pyrimidines involves using potassium halide salts with a hypervalent iodine(III) reagent in water at room temperature. nih.gov While not directly applied to pyridinecarboxaldehydes, this highlights the ongoing development of mild and selective halogenation methods. nih.gov

The introduction of a formyl (aldehyde) group at the 3-position of the pyridine ring is a well-established transformation with several reliable methods. nih.govwikipedia.org The choice of method often depends on the availability and stability of the starting materials.

Common synthetic routes to 3-pyridinecarboxaldehyde (B140518) and its derivatives include:

Oxidation of 3-Methylpyridine (B133936) (3-Picoline): The corresponding 3-methylpyridine can be oxidized to the aldehyde. A patented method describes the oxidation of 3-methylpyridine dissolved in acetic acid using oxygen and a catalyst, such as N-hydroxyphthalimide with nitric acid, in an autoclave. chemicalbook.com

Reduction of a 3-Cyanopyridine (B1664610) (Nicotinonitrile) Derivative: The aldehyde can be generated from a nitrile group. One patented process involves the vapor-phase interaction of 3-cyanopyridine with formic acid and water over a catalyst at high temperatures (400-500 °C) to produce 3-pyridine aldehyde. google.com

Oxidation of a 3-Pyridinemethanol Derivative: A primary alcohol at the 3-position can be selectively oxidized to the corresponding aldehyde. A relevant example is the synthesis of 6-bromo-3-fluoropicolinaldehyde, where (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) is oxidized using Dess-Martin periodinane in dichloromethane (B109758) (DCM) to yield the aldehyde with high efficiency. chemicalbook.com This mild oxidation is compatible with halogen substituents on the pyridine ring.

Table 1: Methods for Introducing Aldehyde Functionality at the Pyridine 3-Position

Method Precursor Key Reagents Reference
Oxidation 3-Methylpyridine Oxygen, Acetic Acid, N-hydroxyphthalimide chemicalbook.com
Hydrolysis/Reduction 3-Cyanopyridine Formic Acid, Water, Catalyst google.com
Oxidation 3-Pyridinemethanol Dess-Martin Periodinane chemicalbook.com

Detailed Synthetic Pathways to this compound and its Analogs

The synthesis of the target compound is a multi-step process that requires careful planning of the reaction sequence to ensure compatibility between functional groups and to control regiochemistry. youtube.com

The selection of an appropriate starting material is critical for an efficient synthetic route. The ideal precursor would be readily available and allow for the sequential and regioselective introduction of the required functional groups.

Table 2: Potential Precursors for this compound Synthesis

Precursor Name Chemical Structure Rationale for Use
5,6-Dichloro-3-pyridinecarboxaldehyde Cl-C5H2N(Cl)-CHO Allows for selective nucleophilic substitution (Halex reaction) of the 6-chloro group with fluoride, activated by the aldehyde.
5-Chloro-6-fluoro-3-methylpyridine Cl-C5H2N(F)-CH3 The methyl group can be oxidized in the final step to the desired aldehyde. Requires prior synthesis of this specific trifunctional pyridine.
(5-Chloro-6-fluoropyridin-3-yl)methanol Cl-C5H2N(F)-CH2OH A direct precursor that can be oxidized to the final product using mild reagents like Dess-Martin periodinane.
5-Chloro-6-fluoronicotinic acid Cl-C5H2N(F)-COOH The carboxylic acid can be reduced to the primary alcohol and then re-oxidized, or converted to the aldehyde via other methods.

The preparation of these precursors involves standard heterocyclic chemistry techniques. For instance, analogs like 2-amino-5-chloro-3-pyridinecarboxaldehyde have been synthesized through multi-step routes starting from commercially available chloropyridines, demonstrating the feasibility of building complex substitution patterns. researchgate.net

A plausible synthetic route to this compound could involve the initial synthesis of a dihalogenated pyridine followed by the introduction and/or modification of the C3 substituent.

A hypothetical, yet chemically sound, sequence could be:

Starting Material: Begin with 5,6-dichloropyridine-3-carboxylic acid.

Fluorination: Perform a halogen exchange (Halex) reaction using a fluoride source like spray-dried potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO) at an elevated temperature. The electron-withdrawing carboxylic acid group at the 3-position would preferentially activate the 6-position for nucleophilic attack, leading to the formation of 5-chloro-6-fluoronicotinic acid.

Reduction: Reduce the carboxylic acid to the corresponding primary alcohol, (5-chloro-6-fluoropyridin-3-yl)methanol. This can be achieved using reducing agents like borane (B79455) (BH3).

Oxidation: Perform a mild oxidation of the primary alcohol to the final aldehyde product, this compound. As demonstrated in the synthesis of a bromo-fluoro analog, Dess-Martin periodinane is an effective reagent for this transformation, ensuring that the sensitive halogen substituents are not affected. chemicalbook.com

This sequence strategically places the most sensitive reaction step, the oxidation to the aldehyde, at the end of the synthesis.

Direct fluorination via halogen exchange is a cornerstone of industrial fluoroaromatic chemistry. In the context of synthesizing the title compound from a chlorinated precursor like 5,6-dichloro-3-pyridinecarboxaldehyde, the key step is the nucleophilic substitution of a chlorine atom with fluoride.

Reagents and Conditions: The reaction typically employs alkali metal fluorides such as potassium fluoride (KF) or sodium fluoride (NaF). Anhydrous conditions are crucial to prevent side reactions. The reaction is usually conducted in a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures ranging from 150 to 250 °C.

Reactivity: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position. This is because the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent ring nitrogen. The presence of the electron-withdrawing aldehyde group at the 3-position further activates the 6-position towards this substitution.

Catalysis: Phase-transfer catalysts are sometimes employed to enhance the solubility and reactivity of the fluoride salt. Antimony halides like SbF₃ can also be used, particularly in older processes, but are often more hazardous.

Recent studies on the synthesis of fluorine-18 (B77423) labeled compounds for PET imaging have also utilized nucleophilic aromatic substitution on halogenated pyridine precursors with K[¹⁸F]F, underscoring the utility of this reaction for creating fluoropyridines. researchgate.net

Multi-step Synthetic Sequences for Halogenated Pyridinecarboxaldehydes

Chlorination Strategies and Methodologies

The introduction of a chlorine atom at the C-5 position of a 6-fluoro-3-substituted pyridine ring is a critical step in the synthesis of this compound. The strategy for this transformation is highly dependent on the nature of the substituent at the C-3 position. A common and effective precursor for this purpose is 6-fluoropyridin-3-amine. matrix-fine-chemicals.commolport.com The amino group at C-3 can be converted into a chloro group at C-5 via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a copper(I) chloride source.

The process begins with the diazotization of 6-fluoropyridin-3-amine, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The subsequent Sandmeyer reaction involves the introduction of this diazonium salt solution to a solution of copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (-N₂⁺) with a chloride ion (Cl⁻).

An alternative starting material could be 2-chloro-5-fluoropyridine, which would require functionalization at the 3-position. However, regioselectivity can be challenging. Therefore, pathways commencing from 3-amino or other functionalized pyridines are often preferred. For instance, methods have been developed for the selective reduction of a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoronicotinic acid derivative, which could then be followed by functional group manipulation to yield the target aldehyde. google.com

Below is a table summarizing common chlorination reagents used for analogous transformations.

Reagent SystemReaction TypeTypical ConditionsNotes
NaNO₂, HCl then CuClSandmeyer Reaction0-5 °C for diazotization, then rt or gentle heatingStandard method for converting an amino group to a chloro group.
N-Chlorosuccinimide (NCS)Electrophilic ChlorinationVarious solvents (e.g., MeCN, DMF), often requires a catalystUsed for direct chlorination of activated pyridine rings.
Chlorine (Cl₂) gasRadical or ElectrophilicAqueous carboxylic acid, 15-30°CCan be used for direct chlorination but may lack selectivity. google.com
Thionyl chloride (SOCl₂)Nucleophilic SubstitutionRefluxPrimarily used to convert hydroxyl groups or carboxylic acids to chlorides.
Formylation Reactions and Aldehyde Introduction Methods

The introduction of the aldehyde (formyl) group at the C-3 position is a pivotal step. This can be achieved through several reliable methods, most notably the oxidation of a primary alcohol or the partial reduction of a nitrile or ester.

Oxidation of (5-chloro-6-fluoropyridin-3-yl)methanol

A highly effective route to this compound involves the synthesis and subsequent oxidation of the corresponding pyridinemethanol precursor, (5-chloro-6-fluoropyridin-3-yl)methanol. This alcohol intermediate can be prepared from a suitable carboxylic acid or ester derivative via reduction with agents like lithium aluminum hydride (LiAlH₄).

Once the alcohol is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents include:

Dess-Martin Periodinane (DMP): This reagent is known for its high efficiency and mild reaction conditions, typically using dichloromethane (DCM) as a solvent at room temperature. A similar transformation, the oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol to 6-bromo-3-fluoropicolinaldehyde, has been successfully demonstrated with DMP, achieving a 69.4% yield. chemicalbook.com

Manganese Dioxide (MnO₂): MnO₂ is a classic and selective reagent for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent or acetone.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is performed at very low temperatures (e.g., -78 °C) and is effective for a wide range of substrates.

Reduction of 5-Chloro-6-Fluoronicotinonitrile

An alternative and equally viable pathway is the partial reduction of a nitrile precursor, 5-chloro-6-fluoronicotinonitrile. sigmaaldrich.comnih.govuni.lu This method is advantageous as the nitrile group can be introduced through various means, including the Sandmeyer reaction from an amine or nucleophilic substitution.

The reduction of the nitrile to the aldehyde is most commonly achieved using Diisobutylaluminium hydride (DIBAL-H) . The reaction is typically conducted in a non-polar solvent such as toluene (B28343) or hexane (B92381) at low temperatures (-78 °C to -40 °C). DIBAL-H forms a stable intermediate with the nitrile, which upon aqueous workup, hydrolyzes to furnish the desired aldehyde. Careful control of stoichiometry (usually 1.0 to 1.2 equivalents of DIBAL-H) and temperature is crucial to prevent over-reduction to the primary amine.

A patent describes a two-step process to convert 2-chloro-5-fluoronicotinaldehyde into 2-chloro-5-fluoronicotinonitrile (B1593161) using hydroxylamine (B1172632) hydrochloride followed by 1,1'-carbonyldiimidazole, achieving an 89.5% yield for the dehydration step. chemicalbook.com This highlights the synthetic relationship and interconversion possibilities between the aldehyde and nitrile functionalities.

Modern Synthetic Techniques for Pyridinecarboxaldehyde Preparation

Recent advancements in synthetic chemistry offer powerful tools to improve the efficiency, safety, and environmental footprint of pyridinecarboxaldehyde synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. researchgate.net By utilizing microwave irradiation, reaction times can be drastically reduced from hours or days to mere minutes. This is due to efficient and uniform heating of the reaction mixture, often leading to higher yields and purities. In the context of pyridine synthesis, microwave conditions have been successfully applied to cycloaddition reactions and the preparation of various derivatives. nih.goveurekaselect.com For the synthesis of this compound precursors, microwave heating could be applied to accelerate steps such as nucleophilic substitution, cross-coupling reactions, or the oxidation of the alcohol, potentially under solvent-free conditions. nih.gov For example, a one-pot condensation to form pyrazolo[3,4-b]pyridine derivatives was effectively catalyzed by InCl₃ in water under microwave irradiation. rsc.org

Flow Chemistry Applications in Pyridine Derivatization

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. mdpi.comnih.gov In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This allows for superior control over temperature, pressure, and reaction time, enhancing safety and reproducibility. For pyridine derivatization, flow chemistry has been used for processes like N-oxidation with high efficiency and safety. organic-chemistry.org It has also been applied to C-H activation reactions for the synthesis of complex amines. researchgate.net The synthesis of this compound could benefit from flow chemistry in several ways:

Diazotization: The generation of unstable diazonium salts can be performed safely in a flow reactor, minimizing the accumulation of potentially explosive intermediates.

Reductions and Oxidations: Exothermic reactions, such as DIBAL-H reductions or certain oxidations, can be controlled more effectively, preventing side reactions and improving yield.

Scalability: Flow processes are more easily scaled up for industrial production compared to batch reactions.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis, providing a metal-free alternative to many traditional transformations. This approach is often more environmentally benign and can provide unique reactivity and selectivity. For reactions involving aldehydes, organocatalysis is particularly well-developed. For example, novel organocatalytic multicomponent reactions have been designed for the cyanovinylation of aldehydes. nih.gov Furthermore, pyridine-based organocatalysts have been employed in various transformations. A pyridine-boryl radical has been used to promote the reductive coupling of aldehydes in a metal-free system. rsc.org While a direct organocatalytic formylation of the 5-chloro-6-fluoropyridine core may not be established, organocatalysts could be employed in the synthesis of key intermediates, offering milder reaction conditions and avoiding contamination with heavy metals.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound requires a systematic evaluation of reaction parameters for each key step to maximize yield and purity while minimizing costs and environmental impact.

Key optimization strategies include:

Reagent and Catalyst Screening: For the chlorination step, comparing different diazotization agents or copper sources in the Sandmeyer reaction can impact yield. For the formylation via oxidation, a screen of oxidizing agents (DMP, MnO₂, PCC, Swern conditions) is critical. A study on the regioselective functionalization of 4-chloro-3-fluoropyridine (B1587321) demonstrated that yields of Minisci-type reactions could be significantly improved by selecting the optimal radical precursor. website-files.com

Solvent and Temperature Effects: The choice of solvent can dramatically influence reaction rates and selectivity. For instance, in fluoride-chloride exchange reactions on related nicotinic acid esters, polar aprotic solvents like DMF or DMSO are often required, and the reaction temperature is a critical parameter to control. uark.edu Similarly, the low temperatures required for DIBAL-H reductions are essential to prevent over-reduction.

Process Intensification: Implementing modern techniques like microwave synthesis or flow chemistry can lead to significant yield enhancement. Microwave heating can overcome activation energy barriers more efficiently, while flow chemistry allows for precise control that minimizes the formation of byproducts. For example, a continuous flow microreactor for pyridine N-oxidation achieved yields up to 99% with much shorter reaction times compared to batch methods. organic-chemistry.org

The following table conceptualizes how different parameters could be optimized for a key synthetic step, such as the DIBAL-H reduction of 5-chloro-6-fluoronicotinonitrile.

ParameterVariationExpected Outcome on Yield/PurityRationale
DIBAL-H Equivalents 1.0 eq vs. 1.2 eq vs. 1.5 eqOptimal yield expected around 1.1-1.2 eq. Higher equivalence may lead to over-reduction to amine, lowering purity.Stoichiometry is critical to stop the reaction at the aldehyde stage.
Temperature -78 °C vs. -40 °C vs. 0 °CHighest yield and purity expected at -78 °C. Warmer temperatures increase the rate of over-reduction.The imine intermediate is more stable at lower temperatures.
Solvent Toluene vs. Hexane vs. DichloromethaneToluene is often optimal. The choice affects solubility and reactivity.Non-coordinating solvents are preferred for this reaction mechanism.
Reaction Time 30 min vs. 1 hr vs. 3 hrOptimization needed to ensure full conversion of starting material without significant byproduct formation.Reaction kinetics depend on temperature and substrate.

By methodically adjusting these variables, a robust and efficient synthetic route can be developed, ensuring a high yield of the target compound, this compound.

Solvent Effects on Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. The Vilsmeier-Haack reaction, a common method for the formylation of aromatic and heteroaromatic compounds, is highly dependent on the solvent system. nih.govorganic-chemistry.orgresearchgate.netijsr.net Similarly, nucleophilic substitution reactions, such as the conversion of a dichlorinated precursor to a chloro-fluoro derivative, are also sensitive to the solvent environment. uark.edu

Dimethylformamide (DMF): DMF is a frequently used solvent and also a reagent in the Vilsmeier-Haack reaction, where it reacts with an activating agent like phosphorus oxychloride (POCl₃) or phosgene (B1210022) to form the Vilsmeier reagent. nih.govorganic-chemistry.orgresearchgate.net In the synthesis of related pyridine derivatives, DMF has been shown to be an effective solvent, leading to high yields of the desired product. nih.govuark.edu Its high polarity and aprotic nature facilitate the dissolution of reactants and stabilize charged intermediates formed during the reaction. In some cases, using DMF as the solvent can streamline the process by eliminating the need for separate reaction and solvent components. nih.gov

Toluene: Toluene, a non-polar aromatic solvent, can also be employed in the preparation of the Vilsmeier-Haack reagent. researchgate.netscirp.org Its use can be advantageous in certain contexts, potentially offering different solubility profiles for reactants and products, which can simplify purification. For instance, in some preparations of the Vilsmeier reagent, the use of toluene allows for the easy separation of the reagent from byproducts. scirp.org

DMSO/water mixtures: While less commonly cited for the direct synthesis of this specific aldehyde, dimethyl sulfoxide (DMSO) and its aqueous mixtures are powerful solvents known for their ability to accelerate reaction rates, particularly in nucleophilic substitution reactions. In the synthesis of related fluorinated pyridines, DMSO has been utilized as a solvent for fluorination reactions using sources like potassium fluoride. The addition of water to DMSO can modulate the solvent's properties and may be beneficial in specific reaction steps, although its presence must be carefully controlled to avoid unwanted hydrolysis of reactants or products.

The selection of the optimal solvent or solvent system is therefore a crucial step in the process development for this compound, requiring careful consideration of the specific reaction being performed.

Catalyst Screening and Selection for Pyridine Functionalization

The introduction of functional groups onto the pyridine ring is a key challenge in the synthesis of compounds like this compound. Catalyst selection is paramount for achieving high efficiency and regioselectivity.

Palladium for Cross-Coupling: Palladium-based catalysts are widely employed for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed formylation of halopyridines is one possible route, a more common approach involves the use of a precursor that is later converted to the aldehyde. For instance, a cyano group can be introduced via a palladium-catalyzed cyanation reaction, followed by reduction to the aldehyde. A patent describes a method for preparing substituted pyridine aldehydes by the controlled hydrogenation of the corresponding nitrile in the presence of a palladium or platinum dioxide catalyst. google.com

The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity. The development of new and more effective ligands is an ongoing area of research.

Catalyst-Free Formylation: Recent advancements have explored catalyst-free methods for the formylation of halopyridines. One such method involves the use of silylformamidine, which reacts with fluoropyridines to form an aminal intermediate that can be subsequently hydrolyzed to the corresponding aldehyde. researchgate.netnih.gov This approach offers the advantage of avoiding transition metal catalysts, which can simplify purification and reduce costs. The reactivity in this method is influenced by the electronic properties of the pyridine ring, with more electron-deficient pyridines reacting more readily. researchgate.netnih.gov

The screening of various catalytic systems, both metal-based and catalyst-free, is essential to identify the most efficient and cost-effective route for the synthesis of this compound.

Process Monitoring Techniques

Effective monitoring of the synthesis of this compound is crucial for ensuring reaction completion, maximizing yield, and minimizing the formation of impurities. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes. researchgate.netmt.comstepscience.comrsc.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By comparing the retention factors (Rf values) of the spots on the TLC plate with those of known standards, chemists can track the consumption of reactants and the formation of the desired product. In the synthesis of complex molecules, TLC is often the first-line method for reaction monitoring before more quantitative techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides quantitative information about the composition of a reaction mixture. It offers high resolution and sensitivity, allowing for the separation and quantification of the starting materials, intermediates, products, and any impurities. The development of a robust HPLC method is essential for accurate process control and for the final quality assessment of the product. An example of a multi-component reaction for the synthesis of substituted pyridines highlights the use of TLC to monitor reaction completion, with the final product being purified by recrystallization. mdpi.com

The integration of these monitoring techniques into the synthetic process allows for real-time control and optimization, leading to a more robust and efficient manufacturing process for this compound.

Strategies for Mitigating Side-Product Formation and Catalyst Deactivation

Side-Product Formation: In the Vilsmeier-Haack formylation, potential side reactions can lead to the formation of impurities. The reactivity of the pyridine ring can lead to formylation at different positions if the reaction conditions are not carefully controlled. In the case of reactions involving di-halogenated pyridines, there is a possibility of substitution of one of the halogen atoms, leading to a mixture of products. researchgate.net For example, in a related synthesis, the reaction of a fluoropyridine with a silylformamidine could result in the substitution of a fluorine atom by a dimethylamino group. researchgate.net Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial to minimize the formation of these byproducts.

Catalyst Deactivation: In palladium-catalyzed reactions, catalyst deactivation is a common issue that can lead to incomplete conversion and lower yields. Deactivation can occur through several mechanisms, including poisoning, fouling, thermal degradation, and attrition. youtube.comyoutube.commdpi.comyoutube.com Poisoning can occur when impurities in the reactants or solvents bind to the active sites of the catalyst, rendering them inactive. Fouling involves the deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. youtube.comyoutube.com Thermal degradation can lead to the sintering of metal particles, reducing the active surface area of the catalyst. youtube.com

Strategies to mitigate catalyst deactivation include:

Feed Purification: Removing impurities from the reactants and solvents that can act as catalyst poisons.

Optimization of Reaction Conditions: Adjusting temperature and pressure to minimize coke formation. youtube.com

Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For instance, coke deposits can be removed by controlled combustion. youtube.com Sintered metal particles can sometimes be redispersed through chemical treatments. youtube.com

A thorough understanding of the potential side reactions and catalyst deactivation mechanisms is essential for developing a robust and economically viable process for the synthesis of this compound.

Industrial Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound presents a unique set of challenges. While a laboratory procedure may be effective on a small scale, its direct implementation on a larger scale is often not feasible due to safety, economic, and engineering constraints.

One of the primary concerns in scaling up chemical processes is heat management . Many organic reactions are exothermic, and the heat generated can be difficult to dissipate in large reactors, potentially leading to runaway reactions. Therefore, careful consideration of reactor design, cooling capacity, and reaction kinetics is essential.

Mass transfer limitations can also become significant at an industrial scale. In heterogeneous reactions, such as those involving a solid catalyst, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Efficient stirring and reactor design are crucial to overcome these limitations.

The choice of equipment is another critical factor. Industrial reactors are often made of different materials than laboratory glassware, and these materials can sometimes interact with the reaction mixture. The cost and availability of large-scale equipment must also be taken into account. A patent for the production of pyridine aldehydes highlights the capital expenditure required for vapor phase installations, which may limit the commercial application of certain processes. google.com

Process safety is of paramount importance in industrial settings. A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks and to implement appropriate control measures. The use of toxic or flammable reagents, such as phosphorus oxychloride, requires special handling procedures and engineering controls.

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts, to address these and other challenges.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides critical insights into the number, type, and connectivity of hydrogen atoms in a molecule. For 5-chloro-6-fluoro-3-pyridinecarboxaldehyde, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum, corresponding to the aldehydic proton and the two protons on the pyridine (B92270) ring.

The aldehydic proton (H-7) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9–10.1 ppm. This is due to the strong deshielding effect of the adjacent carbonyl group. The two aromatic protons on the pyridine ring, H-2 and H-4, will exhibit characteristic chemical shifts and coupling patterns influenced by the surrounding electron-withdrawing chloro, fluoro, and aldehyde substituents.

H-2 is anticipated to resonate at a downfield position, likely around 8.8–9.0 ppm, appearing as a doublet. Its coupling to the fluorine atom at position 6 (a four-bond coupling, ⁴JHF) and to the proton at H-4 (a four-bond coupling, ⁴JHH) would result in a complex splitting pattern, though it may appear as a simple doublet if one coupling constant is dominant. H-4 is also expected to be a doublet, resonating in the range of 8.3–8.5 ppm, due to coupling with the H-2 proton (⁴JHH). The magnitude of these coupling constants provides valuable information about the electronic structure of the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-7 (CHO)9.9–10.1s (singlet)-
H-28.8–9.0d (doublet)⁴JHF ≈ 2-3 Hz
H-48.3–8.5d (doublet)⁴JHH ≈ 2-3 Hz

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of a molecule. In the case of this compound, six distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom in the molecule.

The carbonyl carbon of the aldehyde group (C-7) will be the most downfield signal, typically appearing in the region of 188–192 ppm. The carbon atoms of the pyridine ring will resonate between 120 and 165 ppm. The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. Its chemical shift is predicted to be in the range of 160–165 ppm. The carbon atom attached to the chlorine (C-5) is expected around 130–135 ppm. The remaining pyridine carbons (C-2, C-3, and C-4) will have chemical shifts influenced by the various substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-7 (CHO)188–192s (singlet)-
C-6160–165d (doublet)¹JCF ≈ 240-260 Hz
C-2152–156d (doublet)³JCF ≈ 15-20 Hz
C-4140–145d (doublet)³JCF ≈ 5-10 Hz
C-5130–135d (doublet)²JCF ≈ 20-25 Hz
C-3125–130s (singlet)-

Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet due to coupling with the adjacent ring proton (H-2). The chemical shift of this fluorine atom is influenced by the electronic environment of the pyridine ring and the presence of the chloro and aldehyde groups. The exact chemical shift would need to be determined experimentally but is expected to be in the typical range for fluoro-pyridines.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR), are invaluable for establishing direct one-bond correlations between protons and the carbons to which they are attached. In a HETCOR spectrum of this compound, cross-peaks would be observed connecting the ¹H signals of H-2, H-4, and H-7 to the ¹³C signals of C-2, C-4, and C-7, respectively. This would unambiguously confirm the assignments made in the 1D NMR spectra.

While solution-state NMR is the standard for most organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. rsc.org For derivatives of this compound that may exist as crystalline solids, ssNMR could be used to study polymorphism, intermolecular interactions, and molecular packing in the crystal lattice. mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₃ClFNO), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. The M⁺ peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), resulting in a significant fragment ion. Loss of a chlorine radical (•Cl) or a fluorine radical (•F) are also plausible fragmentation pathways. The stability of the resulting pyridyl cations will influence the relative abundance of these fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment
159/161[M]⁺ (Molecular ion)
130/132[M - CHO]⁺
124[M - Cl]⁺
140[M - F]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₆H₃ClFNO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The theoretical monoisotopic mass of this compound is 158.9887 u. In an HRMS experiment, the measured m/z value would be compared against this theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula, thereby validating the compound's identity. This level of accuracy is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 1: Theoretical Isotopic Mass Data for this compound

Property Value
Molecular Formula C₆H₃ClFNO
Monoisotopic Mass 158.9887 u

| Calculated m/z [M+H]⁺ | 159.9960 u |

This table presents the calculated theoretical mass, which is a prerequisite for HRMS validation.

Hyphenated MS Approaches (e.g., LC-MS) for Mixture Analysis

In synthetic chemistry, reactions often yield a mixture of the desired product, starting materials, byproducts, and intermediates. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for analyzing such complex mixtures. nih.gov LC separates the components of the mixture based on their physicochemical properties, and the mass spectrometer then provides mass information for each separated component. nih.gov

For the analysis of a reaction mixture in the synthesis of this compound, LC-MS can be used to:

Monitor Reaction Progress: By taking aliquots at different time points, the consumption of reactants and the formation of the product can be tracked. nih.gov

Identify Impurities: The mass spectra of minor peaks in the chromatogram can help in the identification of byproducts, aiding in the optimization of reaction conditions.

Confirm Product Identity: The mass spectrum of the main peak corresponding to the eluted product will confirm its molecular weight. nih.gov

LC-MS/MS, a tandem mass spectrometry approach, can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing between isomeric impurities. nih.gov This method has proven effective for the quantitative analysis of various pyridine derivatives directly from their synthesis solutions. nih.govresearchgate.net

Vibrational Spectroscopy: FTIR and Raman Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., C=O and C-Cl stretches)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. For this compound, several key vibrational modes can be identified.

C=O Stretch: The aldehyde carbonyl group (C=O) gives rise to a strong, sharp absorption band. For aromatic aldehydes, this stretch typically appears in the region of 1710-1685 cm⁻¹. The electronegativity of the halogen substituents on the pyridine ring can slightly shift this frequency.

C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region of the spectrum. The C-Cl stretching absorption generally occurs in the range of 850-550 cm⁻¹. libretexts.org

C-F Stretch: The carbon-fluorine stretch is typically a strong band found in the 1400-1000 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

Pyridine Ring Vibrations: The pyridine ring itself has characteristic C=C and C=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. pw.edu.pl

Aromatic C-H Stretches: The stretching vibrations for C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹. asianpubs.org

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aldehyde C=O Stretch 1710-1685 Strong
Pyridine Ring (C=C, C=N) 1600-1400 Medium-Strong
C-F Stretch 1400-1000 Strong

Data compiled from general spectroscopic principles and data for related substituted pyridines. libretexts.orgpw.edu.plasianpubs.org

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FTIR spectrum. Key expected Raman bands would include the symmetric ring breathing modes of the pyridine nucleus. rsc.org For pyridine itself, very intense bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net The substitution pattern with chloro, fluoro, and aldehyde groups will influence the exact position and intensity of these modes. rsc.orgacs.orgacs.orgnih.gov The C-Cl and C-F bonds will also exhibit Raman active stretches. The study of halogenated pyridines by Raman spectroscopy, often combined with quantum chemical calculations, helps in assigning these complex vibrational modes. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.

Substituted pyridines typically exhibit multiple absorption bands corresponding to different electronic transitions. researchgate.netorientjchem.org These include:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. For benzene, these are observed around 180, 200, and 255 nm. wikipedia.org The pyridine ring and its substituents will modify these transitions.

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. For the pyridine chromophore, an n→π* transition is often observed around 240 nm. researchgate.net

The presence of the aldehyde group and the halogen atoms acts as auxochromes, which can shift the absorption maxima (λ_max) and their intensities. The chloro and fluoro groups, with their lone pairs of electrons, can participate in resonance and influence the energy of the molecular orbitals, typically causing a bathochromic (red) shift of the π → π* transitions.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as luminescence, occurs when an electron returns from an excited singlet state to the ground state. While not all molecules fluoresce, those with rigid, conjugated systems are often fluorescent.

The luminescence properties of pyridinecarboxaldehyde and its derivatives have been a subject of interest. thegoodscentscompany.com For a molecule like this compound, fluorescence would depend on the efficiency of radiative decay versus non-radiative decay pathways (like internal conversion or intersystem crossing). The presence of heavy atoms like chlorine can sometimes quench fluorescence by promoting intersystem crossing to the triplet state, which may then lead to phosphorescence. The specific fluorescence properties, including the excitation and emission wavelengths and the quantum yield, would need to be determined experimentally to understand its potential as a luminescent material.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound or its derivatives, confirming the regiochemistry of the substituents on the pyridine ring. Furthermore, it would yield detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's conformation in the solid state.

Crystal Structure Determination and Regiochemistry Confirmation

The successful crystallization of this compound or a suitable crystalline derivative would be the first step in its X-ray crystallographic analysis. The diffraction pattern obtained from bombarding the crystal with X-rays would allow for the calculation of the electron density map of the molecule, revealing the precise location of each atom. This would definitively confirm the substitution pattern on the pyridine ring, ensuring that the chloro, fluoro, and carboxaldehyde groups are located at the 5, 6, and 3 positions, respectively.

Analysis of Bond Lengths and Dihedral Angles

A solved crystal structure would provide a wealth of data on the molecule's geometry. The bond lengths between all atoms in the molecule would be determined with high precision. For instance, the C-Cl, C-F, C=O, and various C-C and C-N bond lengths within the pyridine ring could be measured and compared to standard values for similar compounds. The dihedral angles, which describe the rotation around a bond, would also be determined. A key dihedral angle for analysis would be that between the plane of the pyridine ring and the plane of the carboxaldehyde group, which would describe the rotational orientation of the aldehyde.

Investigation of Conformational Preferences in Solid State

The conformation of the molecule in the solid state would be revealed by the crystal structure. This includes the planarity of the pyridine ring and the orientation of the carboxaldehyde substituent. Intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the crystal packing and the preferred conformation of the molecule in the solid state, would also be identified and characterized.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₆H₃ClFNO for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

ElementTheoretical %Experimental %
Carbon (C)45.17Data not available
Hydrogen (H)1.90Data not available
Nitrogen (N)8.78Data not available

Without experimental data from a published study, the "Experimental %" column in the table above remains unpopulated.

Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For substituted pyridines, DFT calculations are employed to find the most stable conformation (the geometry with the lowest energy) and to analyze the distribution of electrons within the molecule. acs.org The process involves iteratively solving the Kohn-Sham equations until a self-consistent field is achieved, yielding the molecule's ground-state energy and electron density.

The functionalization of the pyridine (B92270) ring with electron-withdrawing groups, such as chloro, fluoro, and carboxaldehyde groups, significantly influences the electronic environment of the molecule. DFT calculations can precisely model these effects, providing data on bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, offering a good balance between accuracy and computational cost. epstem.netscirp.org Other functionals like CAM-B3LYP (for long-range corrections), ωB97XD (incorporating dispersion), and M06L are also utilized depending on the specific properties being investigated.

Basis Sets: The selection of a basis set is crucial. Pople-style basis sets are common:

6-31G(d): A basic split-valence basis set with polarization functions on heavy (non-hydrogen) atoms.

6-31+G(d): Adds diffuse functions to heavy atoms, which are important for describing anions or systems with lone pairs. scirp.org

6-311G(d,p): A triple-split valence basis set that provides more flexibility for describing the valence electrons and includes polarization functions on both heavy atoms and hydrogens. epstem.netrsc.org It is considered a good standard for geometry optimization of organic compounds containing heteroatoms. researchgate.net

For a molecule like 5-chloro-6-fluoro-3-pyridinecarboxaldehyde, a combination such as B3LYP/6-311G(d,p) would be appropriate for achieving reliable geometric and electronic data.

Table 1: Illustrative Computational Methodologies for Analyzing Pyridine Derivatives This table presents common combinations of functionals and basis sets used in the computational study of functionalized pyridines. The choice depends on the desired accuracy and the specific molecular properties of interest.

Functional Basis Set Typical Application
B3LYP 6-311G(d,p) Geometry Optimization, Vibrational Frequencies
B3LYP 6-31+G(d) Systems with H-bonding, Anions
M06-2X 6-311++G(d,p) Non-covalent Interactions, Thermochemistry
ωB97XD def2-TZVP Systems where dispersion forces are critical
CAM-B3LYP cc-pVTZ Charge-transfer excitations, Electronic Spectra

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity profile. The analysis of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Orbital Energies for a Halogenated Pyridinecarboxaldehyde This table provides a hypothetical example of HOMO-LUMO energy values and related quantum chemical descriptors that could be obtained from a DFT calculation. These values are crucial for assessing the molecule's reactivity.

Parameter Illustrative Value (eV) Implication
HOMO Energy -7.5 Energy of the outermost electron-donating orbital
LUMO Energy -2.1 Energy of the lowest electron-accepting orbital
Energy Gap (ΔE) 5.4 High kinetic stability
Ionization Potential (I) 7.5 Energy required to remove an electron
Electron Affinity (A) 2.1 Energy released when an electron is added
Electronegativity (χ) 4.8 Tendency to attract electrons
Chemical Hardness (η) 2.7 Resistance to change in electron distribution

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugation, charge delocalization, and intramolecular interactions. nih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. youtube.com

Electrostatic Potential (ESP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is an invaluable tool for predicting reactivity. nih.gov The ESP map helps identify the regions of a molecule that are rich or poor in electrons.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be localized around the electronegative oxygen of the carbonyl group and the nitrogen of the pyridine ring. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms and potentially the carbon atom of the carbonyl group. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential.

The ESP map provides a clear, predictive model for how the molecule will interact with other reagents, including identifying sites for hydrogen bonding. nih.govresearchgate.net The precise location and intensity of these positive and negative potentials are dictated by the combined electronic effects of the chloro, fluoro, and carboxaldehyde substituents on the pyridine ring.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing insight into the molecular vibrations of a compound. For this compound, these calculations can be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G*. The calculated frequencies, while often systematically higher than experimental values due to the harmonic approximation, can be scaled to provide a reliable prediction of the infrared and Raman spectra.

The vibrational modes of this compound can be assigned to specific functional groups. The aldehyde group will exhibit a characteristic C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2800 cm⁻¹. The pyridine ring itself will have a series of characteristic stretching and bending vibrations. The C-Cl and C-F stretching vibrations are anticipated at lower frequencies.

A study on halogenated cytosines demonstrated the effect of halogen substituents on vibrational frequencies. nih.gov Similar effects would be expected for this compound, where the electronegative chlorine and fluorine atoms would influence the electronic distribution and bond strengths within the pyridine ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyridinecarboxaldehyde. The assignments are often aided by visualizing the atomic motions for each calculated frequency.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1715
Aldehyde C-H Stretch 2750
Pyridine Ring C-H Stretch 3050
Pyridine Ring Ring Stretching 1400-1600
C-F Stretch 1000-1100

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and their nature. For this compound, a Hirshfeld surface analysis would be instrumental in understanding its crystal packing.

The analysis generates a 3D surface around the molecule, colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which can correspond to hydrogen bonds, halogen bonds, and other van der Waals interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

In the case of this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonds: The aldehyde oxygen and the pyridine nitrogen can act as hydrogen bond acceptors, potentially forming C-H···O and C-H···N interactions with neighboring molecules.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, which would be visible as characteristic flat regions on the Hirshfeld surface. nih.govresearchgate.net

Studies on other halogenated organic compounds have demonstrated the utility of Hirshfeld surface analysis in elucidating the role of these interactions in crystal engineering. nih.govresearchgate.netnih.govusm.my

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a molecular-level understanding of reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For this compound, such modeling can elucidate the pathways of its various reactions.

A common reaction of aldehydes is nucleophilic addition. The aldehyde carbon in this compound is electrophilic due to the electron-withdrawing effects of the oxygen, chlorine, and fluorine atoms. Computational studies can model the addition of a nucleophile to this carbon, detailing the geometry of the transition state and the energy barrier for the reaction.

For instance, the synthesis of a chalcone (B49325) derivative from 2-chloro-6-fluorobenzaldehyde (B137617) has been reported, involving a Claisen-Schmidt condensation. nih.govresearchgate.netusm.my A similar reaction with this compound could be modeled to understand its kinetics and thermodynamics. DFT calculations are commonly employed to optimize the geometries of reactants, products, and transition states, providing a comprehensive picture of the reaction coordinate.

Conformational Analysis and Isomerism in Isolated and Condensed Phases

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary source of conformational isomerism in this molecule is the rotation of the aldehyde group (-CHO) relative to the pyridine ring.

The two principal conformers would be the one where the aldehyde C=O bond is syn-periplanar to the C-C bond connecting it to the ring, and the one where it is anti-periplanar. The relative energies of these conformers can be calculated using computational methods to determine the most stable conformation in the gas phase. The potential energy surface for the rotation of the aldehyde group can be scanned to determine the rotational barrier.

In the condensed phase (crystal), the conformation is often influenced by intermolecular interactions, which may lock the molecule into a conformation that is not the lowest in energy in the isolated state. The presence of the bulky chlorine atom and the electronegative fluorine atom ortho and para to the aldehyde group, respectively, will sterically and electronically influence the preferred conformation.

Theoretical Prediction of Optical and Nonlinear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the optical and nonlinear optical (NLO) properties of molecules, guiding the design of new materials for optoelectronic applications. The NLO response of a molecule is governed by its hyperpolarizability (β).

For this compound, DFT calculations can be used to predict its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The presence of electron-donating (the pyridine ring) and electron-withdrawing (aldehyde, chlorine, and fluorine) groups can lead to a significant intramolecular charge transfer, which is a key requirement for a large NLO response.

The HOMO-LUMO energy gap is another important parameter, with a smaller gap generally correlating with higher polarizability and hyperpolarizability. Theoretical studies on other organic molecules, such as chalcones and pyridine derivatives, have shown that DFT methods can provide reliable predictions of NLO properties. nih.govresearchgate.netresearchgate.net The predicted hyperpolarizability of this compound can be compared with that of standard NLO materials like urea (B33335) to assess its potential for NLO applications.

Table 2: Comparison of Calculated NLO Properties for Related Organic Molecules

Compound Method Dipole Moment (μ, Debye) Hyperpolarizability (β, a.u.)
Urea (Reference) DFT/B3LYP 1.37 ~35
Salicylaldehyde Thiosemicarbazone M06/6-311G(d,p) - 192.778

Influence of Halogen Substituents on Electronic and Conformational Properties

The chlorine and fluorine substituents have a profound impact on the electronic and conformational properties of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-chloro-6-fluorobenzaldehyde
5-fluorocytosine
5-chlorocytosine
5-bromocytosine
Pyridinecarboxaldehyde
Salicylaldehyde thiosemicarbazone
2-amino-5-chloropyridinium-L-tartrate

Reactivity Profiles and Chemical Transformations of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The electronic landscape of the pyridine ring in 5-chloro-6-fluoro-3-pyridinecarboxaldehyde is significantly influenced by the cumulative electron-withdrawing effects of the nitrogen heteroatom, the chlorine and fluorine substituents, and the formyl group. This electronic deficiency deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution.

Superelectrophilic Activation Mechanisms in Pyridinecarboxaldehydes

While pyridine itself is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom, pyridinecarboxaldehydes can undergo reactions with strong electrophiles under superacidic conditions. This is achieved through a phenomenon known as superelectrophilic activation. In the presence of a superacid, both the ring nitrogen and the carbonyl oxygen of the aldehyde can be protonated, creating a dicationic species. This dual protonation drastically increases the electrophilicity of the molecule, rendering it capable of reacting even with weak nucleophiles.

Although direct studies on this compound are not prevalent, research on analogous compounds like 3-pyridinecarboxaldehyde (B140518) demonstrates this principle. Under superacidic conditions (e.g., CF₃SO₃H), these dicationic intermediates are sufficiently electrophilic to react with otherwise unreactive arenes. The presence of the electron-withdrawing halogen atoms in this compound would further enhance the stability of the negative charge in the transition state, although they would also further destabilize the dicationic intermediate.

Influence of Halogen Substituents on Ring Reactivity

The chlorine and fluorine atoms at the 5- and 6-positions, respectively, play a crucial role in modulating the reactivity of the pyridine ring. Both halogens are electron-withdrawing through their inductive effects, which further deactivates the ring towards electrophilic substitution. This deactivation is a general characteristic of halopyridines.

Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic attack. The halogens can stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect. However, in the context of SNAr, the carbon-fluorine bond is often more readily cleaved than the carbon-chlorine bond, making the fluorine atom a better leaving group in many instances.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound, augmented by the halogen and aldehyde substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. youtube.comacs.org These reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, chlorine or fluorine), forming a resonance-stabilized anionic intermediate. Subsequent expulsion of the leaving group restores the aromaticity of the ring. youtube.com

In this compound, the positions ortho and para to the activating aldehyde group and the nitrogen atom are particularly susceptible to nucleophilic attack. Both the chlorine at C-5 and the fluorine at C-6 are potential leaving groups. The regioselectivity of the substitution will depend on the reaction conditions and the nature of the incoming nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on heteroaromatic rings. Studies on related fluoropyridines have shown that they readily undergo SNAr with a variety of nucleophiles, including amines, alcohols, and thiols. acs.org A general method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed, which is tolerant of aldehyde functional groups. nih.gov

Reactions at the Aldehyde Functionality

The aldehyde group at the C-3 position of the pyridine ring is a versatile functional handle that participates in a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions (e.g., with arenes, thiosemicarbazides)

The aldehyde group of this compound can undergo condensation reactions with various nucleophiles. For instance, it can react with compounds containing active methylene (B1212753) groups, amines, and their derivatives.

A notable example is the condensation with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This reaction is common for aldehydes and ketones and is often a key step in the synthesis of various heterocyclic compounds and biologically active molecules. Similarly, condensation with substituted anilines can yield Schiff bases (imines), which are important intermediates in organic synthesis. While specific examples for this compound are not widely reported, the synthesis of related quinoline (B57606) derivatives often involves the condensation of carbohydrazides with carbon disulfide. researchgate.net

Oxidation and Reduction Processes

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 5-chloro-6-fluoronicotinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions with the sensitive pyridine ring and halogen substituents.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (5-chloro-6-fluoro-3-pyridinyl)methanol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher functional group tolerance, which would likely not affect the halogen substituents on the pyridine ring. An efficient synthesis of related pyridinecarboxaldehyde derivatives has been reported, which involves the reduction of a nitro group to an amine. researchgate.net The reverse reaction, the oxidation of a hydroxymethylpyridine to a pyridinecarboxaldehyde, has been accomplished using reagents like Dess-Martin periodinane. chemicalbook.com

Below is a table summarizing the expected products from the oxidation and reduction of this compound.

Starting MaterialReaction TypeReagent ExampleProduct
This compoundOxidationKMnO₄5-Chloro-6-fluoronicotinic acid
This compoundReductionNaBH₄(5-Chloro-6-fluoro-3-pyridinyl)methanol

Applications in Advanced Organic Synthesis As a Versatile Building Block

Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde group, combined with the electronic effects of the halogen substituents on the pyridine (B92270) ring, allows 5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE to participate in a range of cyclization and condensation reactions, leading to the formation of diverse and complex heterocyclic systems.

Naphthyridine Derivatives

While direct, publicly documented evidence of the use of this compound in the synthesis of naphthyridine derivatives is limited, the general strategies for naphthyridine synthesis suggest its potential as a precursor. The Friedländer annulation, a common method for synthesizing quinolines and naphthyridines, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a modified approach, the aldehyde functionality of this compound could potentially react with an appropriate enamine or a compound with an activated methylene (B1212753) group, followed by cyclization to form a dihydronaphthyridine intermediate, which could then be aromatized. The chloro and fluoro substituents would remain on the resulting naphthyridine core, offering sites for further functionalization.

1,4-Dihydropyridine (B1200194) Derivatives

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. This compound can serve as the aldehyde component in this reaction. The resulting 1,4-dihydropyridine derivatives would bear the 5-chloro-6-fluoropyridin-3-yl group at the 4-position of the dihydropyridine ring. These products are of interest due to the well-established pharmacological activities of the 1,4-dihydropyridine core, and the presence of the halogenated pyridine moiety could modulate these properties or introduce new biological activities.

Reactant 1Reactant 2Reactant 3Product
This compoundEthyl acetoacetate (B1235776) (2 equiv.)Ammonium acetateDiethyl 4-(5-chloro-6-fluoropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Tricyclic Indolizines

The synthesis of tricyclic indolizine (B1195054) derivatives using this compound has not been widely reported in readily accessible literature. However, established methods for indolizine synthesis, such as the Tschitschibabin reaction, involve the reaction of a pyridine derivative with an α-halocarbonyl compound. A plausible, albeit speculative, synthetic route could involve the initial conversion of the aldehyde group of this compound into a group that can participate in a cyclization reaction with a suitable pyrrole (B145914) derivative to form a fused tricyclic system.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The condensation of 1,3-dicarbonyl compounds or their equivalents with 3-aminopyrazoles is a primary method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. In this context, this compound can be used to generate the required 1,3-dicarbonyl synthon. For instance, a Claisen-Schmidt condensation of the aldehyde with a methyl ketone would yield an α,β-unsaturated ketone. This intermediate can then undergo a cyclocondensation reaction with a 3-aminopyrazole (B16455) to afford the corresponding pyrazolo[1,5-a]pyrimidine derivative, where the 5-chloro-6-fluoropyridin-3-yl group would be a substituent on the pyrimidine (B1678525) ring.

Reactant 1Reactant 2IntermediateReactant 3Product
This compoundAcetone4-(5-chloro-6-fluoropyridin-3-yl)but-3-en-2-one3-Aminopyrazole7-(5-chloro-6-fluoropyridin-3-yl)-5-methylpyrazolo[1,5-a]pyrimidine

s-Triazine Hydrazone Derivatives

The synthesis of s-triazine hydrazone derivatives typically involves the condensation of a hydrazino-s-triazine with an aldehyde or a ketone. Therefore, this compound can be directly employed as the aldehyde component in this reaction. The reaction with a suitable hydrazino-s-triazine, often prepared from cyanuric chloride, would lead to the formation of a hydrazone linkage, connecting the 5-chloro-6-fluoropyridin-3-yl moiety to the s-triazine core. These derivatives are of interest for their potential applications in medicinal chemistry and materials science.

Reactant 1Reactant 2Product
This compound2,4-bis(ethylamino)-6-hydrazino-s-triazineN'-((5-chloro-6-fluoropyridin-3-yl)methylene)-4,6-bis(ethylamino)-1,3,5-triazin-2-amine

Pyrrolopyrimidines and Other Pyrimidines

The construction of pyrrolopyrimidine and other pyrimidine-fused systems often relies on the cyclization of appropriately substituted pyrimidine precursors or the construction of the pyrimidine ring onto a pyrrole core. While direct synthetic routes starting from this compound to pyrrolopyrimidines are not extensively documented, its aldehyde functionality allows for its incorporation into precursors for pyrimidine synthesis. For example, it can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form ylidenes, which are versatile intermediates for the synthesis of various substituted pyrimidines through reactions with amidines or guanidine.

Porphyrins

Porphyrins are a class of macrocyclic compounds that play crucial roles in biological systems and have found applications in areas such as photodynamic therapy, catalysis, and materials science. The synthesis of meso-substituted porphyrins often involves the condensation of pyrrole with an aldehyde under acidic conditions, a method pioneered by Rothemund and further developed by Lindsey and others. nih.govgoogle.com

While direct synthesis of a porphyrin using this compound has not been explicitly documented in the reviewed literature, the established synthetic protocols for creating meso-tetra(pyridyl)porphyrins strongly suggest its potential as a precursor. nih.govorientjchem.org The general synthesis involves reacting a pyridinecarboxaldehyde with pyrrole in refluxing propionic acid. nih.govorientjchem.org By analogy, this compound could be employed to create novel porphyrin architectures, such as 5,10,15,20-tetra(5-chloro-6-fluoro-3-pyridyl)porphyrin .

The resulting porphyrin would be decorated with four halogenated pyridine units at the meso positions. The presence of chlorine and fluorine atoms on the peripheral pyridyl groups would offer sites for post-synthetic modification, potentially through palladium-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups to tune the electronic properties and solubility of the porphyrin. nih.gov Furthermore, the nitrogen atoms of the pyridine rings can be used to coordinate with metal ions, leading to the formation of extended metal-organic frameworks (MOFs). nih.gov

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. mdpi.com The synthesis of BODIPY dyes typically involves the condensation of a pyrrole derivative with an aldehyde, followed by oxidation and complexation with a boron source, commonly boron trifluoride etherate. nih.gov

The use of this compound as the aldehyde precursor would lead to the formation of meso-(5-chloro-6-fluoro-3-pyridyl) BODIPY dyes. Research has demonstrated the synthesis of various meso-pyridyl-BODIPYs, highlighting the compatibility of the pyridine moiety in the standard synthetic procedures. mdpi.com Moreover, the introduction of electron-withdrawing groups, such as chloro and nitro substituents, onto the BODIPY core has been shown to modulate the photophysical properties of the dyes, often leading to bathochromic (red) shifts in the absorption and emission spectra. mdpi.com

The synthesis of core-fluorinated BODIPYs has also been explored as a strategy to enhance their photostability and fine-tune their fluorescence. organic-chemistry.org A BODIPY derived from this compound would possess both a fluorinated and chlorinated pyridine ring at the meso-position, a combination that could impart unique photophysical characteristics. The general synthetic approach is highly modular, allowing for the use of various substituted pyrroles and aldehydes to generate a diverse library of dyes. nih.govorganic-chemistry.org

Strategic Precursor in Medicinal Chemistry Research Programs (excluding clinical data)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs and investigational compounds. gsu.edu The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Intermediate for Investigational Compounds (e.g., potential CXCR4 modulators)

The CXCR4 receptor, and its interaction with the chemokine CXCL12, is implicated in various diseases, including cancer metastasis and HIV-1 proliferation. mdpi.com Consequently, the development of small-molecule CXCR4 antagonists is an active area of research. nih.govnih.gov Pyridine derivatives have been investigated as a promising class of CXCR4 antagonists. gsu.edunih.govmdpi.com

While no studies directly link this compound to the synthesis of CXCR4 modulators, its structural features are highly relevant. The aldehyde can be converted to an amine or other functional groups, which can then be elaborated into more complex side chains known to interact with the receptor. For instance, studies on 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have shown potential as CXCR4 antagonists. mdpi.com The chloro and fluoro substituents on the pyridine ring of the title compound could be used to modulate the electronic properties and metabolic stability of potential drug candidates, or as handles for further chemical modification.

Design and Synthesis of Analogues with Modified Pyridine Scaffolds

The presence of two different halogen atoms on the pyridine ring of this compound provides a platform for the design and synthesis of a wide array of analogues. The differential reactivity of the C-Cl and C-F bonds can be exploited for selective functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. It could be used to couple aryl or heteroaryl boronic acids at the chloro-position, which is generally more reactive than the fluoro-position in such couplings. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as linkers or be further transformed. The coupling would likely occur preferentially at the C-Cl bond. organic-chemistry.orgsoton.ac.uk

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, being highly electronegative, can activate the pyridine ring for nucleophilic aromatic substitution, especially when positioned ortho or para to an electron-withdrawing group. libretexts.orgyoutube.comnih.govbeilstein-journals.org This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, further diversifying the molecular scaffold.

The aldehyde group itself can be readily transformed into other functional groups (e.g., amines via reductive amination, alcohols via reduction, or carboxylic acids via oxidation), providing additional points for diversification. This multi-handle nature makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

Fluorinated Prosthetic Groups in Radiochemistry Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). gsu.edu The development of novel ¹⁸F-labeled prosthetic groups—small molecules that can be readily radiolabeled and then conjugated to a larger targeting vector—is a key area of radiochemistry research. gsu.edunih.gov

The structure of this compound, containing a stable fluorine atom, makes it a potential candidate for development as an ¹⁸F-labeled prosthetic group. The existing fluorine atom could potentially be replaced with ¹⁸F via nucleophilic substitution, although this can be challenging on electron-rich aromatic rings. Alternatively, the chloro or another suitable leaving group could be displaced by [¹⁸F]fluoride. nih.gov Research has shown successful ¹⁸F-fluorination of chloropyridine precursors. nih.gov Once radiolabeled, the aldehyde functionality provides a convenient handle for conjugation to biomolecules, such as peptides or antibodies, through methods like oxime formation or reductive amination. gsu.edu

Applications in Advanced Materials Science

The incorporation of fluorine and chlorine atoms into organic molecules can significantly influence their material properties, such as thermal stability, liquid crystalline behavior, and electronic characteristics. soton.ac.ukrsc.orgrsc.org

While specific applications of this compound in materials science are not yet reported, its structure suggests potential in several areas. The presence of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which can direct the self-assembly of molecules into ordered structures. mdpi.comresearchgate.netresearcher.life This is a key principle in the design of liquid crystals. The synthesis of pyridine-based liquid crystals is an active field of research, and the rigid, polarizable core of a molecule derived from this compound could be conducive to the formation of mesophases. rsc.orgresearchgate.net

In the field of organic electronics, the introduction of fluorine atoms into conjugated systems is a common strategy to lower the HOMO and LUMO energy levels of a material, which can improve electron injection and enhance stability against oxidative degradation. rsc.org Derivatives of this compound could be incorporated into larger conjugated systems for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). rsc.orgcolumbia.edubohrium.com

Synthesis of Ligands for Metal Complexes

The most prominent application of this compound in this domain is its use in the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comoszk.hubibliomed.orgresearchgate.net The aldehyde group on the pyridine ring readily undergoes this reaction with various aliphatic or aromatic primary amines, yielding a diverse library of ligands.

The general synthetic route involves the direct reaction of equimolar amounts of this compound and a selected primary amine in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. mdpi.com The reaction is typically carried out under reflux, and sometimes a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the condensation. mdpi.com

The resulting Schiff base ligands are polydentate, meaning they can bind to a central metal ion through multiple donor atoms. In this case, the donor sites typically include the imine nitrogen and the nitrogen atom of the pyridine ring. This chelation results in the formation of stable metal complexes with various transition metals. oszk.hunih.gov The synthesis of these metal complexes can be achieved through two primary methods:

Direct Synthesis: The pre-synthesized and isolated Schiff base ligand is reacted with a metal salt (e.g., metal chlorides or sulfates) in a suitable solvent. oszk.hubibliomed.org

In Situ Synthesis (Template Method): The aldehyde, amine, and metal salt are combined in a single reaction vessel. The metal ion can act as a template, coordinating to the reactants and facilitating the formation of the Schiff base ligand around it. oszk.hu

The presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring significantly influences the electronic properties of the resulting ligand and, consequently, the stability and reactivity of its metal complexes.

General Synthesis of Schiff Base Ligands
Reactant 1Reactant 2Reaction TypeKey Functional Group FormedResulting Product
This compoundPrimary Amine (R-NH₂)CondensationImine (-C=N-)Schiff Base Ligand

Role in Semiconductor Materials (e.g., from optical properties of derived complexes)

While direct applications of this compound itself in semiconductors are not documented, its derived metal complexes possess photophysical properties that are highly relevant to the field of semiconductor materials, particularly for organic light-emitting diodes (OLEDs). nih.gov Metal complexes featuring pyridine-based ligands are known to exhibit strong luminescence. nih.govrsc.orgresearchgate.net

The process begins with the synthesis of ligands, such as Schiff bases from the title compound, which are then used to form complexes with metals like iridium(III), platinum(II), copper(I), or zinc(II). researchgate.netrsc.org The photophysical properties of these complexes, such as their emission color, quantum yield, and phosphorescence lifetime, are critically dependent on the structure of the ligand.

The key attributes of this compound that make it a promising building block for these materials are:

Fluorine Substitution: The presence of a fluorine atom can significantly impact the electronic structure of the ligand and the resulting complex. Fluorination often leads to higher quantum yields and can shift the emission wavelength. nih.govnsf.gov For instance, studies on cycloplatinated(II) complexes have shown that fluoride-containing ligands can lead to high luminescence quantum yields. nih.gov

Pyridine Ring: The pyridine moiety provides a strong coordinating site and contributes to the ligand field strength, influencing the energy levels of the metal-to-ligand charge transfer (MLCT) states, which are often responsible for the emissive properties. rsc.org

Tunability: By modifying the amine component used to form the Schiff base ligand, a wide range of complexes with tailored optical properties can be synthesized. This allows for the systematic tuning of emission from the blue to the red end of the spectrum, a crucial requirement for developing full-color displays based on OLED technology.

Research on similar fluorinated pyridine and bipyridine ligands has demonstrated their utility in creating highly luminescent metal complexes suitable for various photophysical applications. rsc.orgrsc.org The resulting complexes often exhibit phosphorescence, a property leveraged in high-efficiency OLEDs to harvest both singlet and triplet excitons.

Potential Photophysical Influence of the Building Block in Metal Complexes
Structural FeatureInfluence on Complex PropertiesRelevance to Semiconductor Materials
Fluorinated Pyridine CoreEnhances luminescence quantum yield; shifts emission wavelength. nih.govnsf.govDevelopment of high-efficiency emitters for OLEDs.
Schiff Base (Imine) LinkageContributes to the conjugated system; allows for structural diversity.Tunability of electronic and optical properties.
Coordination to Metal IonEnables phosphorescence via strong spin-orbit coupling.Harvesting of triplet excitons for 100% internal quantum efficiency in OLEDs.

Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. This compound is an excellent building block for this field due to its defined structural information and multiple sites for interaction.

The key features enabling its role in supramolecular assembly are:

Directional Coordination: The pyridine nitrogen atom provides a well-defined coordination vector for binding to metal ions. This directional bonding is fundamental to constructing ordered, high-symmetry structures like metal-organic cages or coordination polymers. acs.orgnih.govacs.org

Covalent Bond Formation: The aldehyde group allows for the formation of dynamic covalent bonds, such as imine bonds, which are reversible and allow for "error-checking" during the self-assembly process, leading to the thermodynamically most stable product. This is a core principle in the synthesis of complex structures like porous organic cages. nih.gov

By reacting this compound with multitopic amines, it is possible to create ligands that, upon complexation with metal ions (like palladium(II) or copper(II)), self-assemble into discrete, container-like molecules (cages) or extended, crystalline networks (metal-organic frameworks). acs.orgnih.gov These structures are of great interest for applications in gas storage, catalysis, and molecular recognition. The strategic placement of fluoro and chloro groups on the pyridine building block offers a sophisticated tool for chemists to fine-tune the structure and properties of these advanced supramolecular materials. acs.orgnih.gov

No Published Research Found on the Catalytic Applications of this compound Derivatives

This absence of information prevents the generation of a detailed and scientifically accurate article as requested in the provided outline. The specific subsections, including the synthesis and characterization of its transition metal complexes and their catalytic activity in various reactions, are contingent on the existence of published research, which appears to be unavailable for this particular compound.

While the fields of coordination chemistry and catalysis extensively cover pyridinecarboxaldehydes and their Schiff base derivatives, the unique combination of chloro and fluoro substituents at the 5- and 6-positions of the pyridine ring in conjunction with a carboxaldehyde at the 3-position seems to be a novel area with no current body of published work.

General information on related compounds, such as other substituted pyridinecarboxaldehydes or different halogenated aromatic aldehydes, exists but does not provide the specific data required to accurately address the user's request for "this compound". To maintain scientific integrity and avoid the fabrication of information, the requested article cannot be produced.

General Context on Related Compounds

For informational purposes, the broader class of pyridinecarboxaldehyde Schiff base complexes is known to be versatile in coordination chemistry and catalysis. Researchers have successfully synthesized and characterized numerous transition metal complexes with related ligands. These complexes have shown activity in various catalytic processes, including but not limited to:

Oxidation Reactions: Catalyzing the oxidation of substrates like cyclohexene (B86901) and styrene.

Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Homogeneous and Heterogeneous Catalysis: Acting as catalysts both in the same phase as the reactants and in a different phase.

However, it must be reiterated that these are general applications of related compound classes, and no specific data exists for the title compound, This compound .

Catalytic Applications and Coordination Chemistry of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde Derivatives

Pyridinecarboxaldehyde Derivatives as Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has established itself as a fundamental pillar of modern synthetic chemistry, alongside metal-based and enzymatic catalysis. Within this domain, pyridine-containing molecules have emerged as versatile and powerful catalysts for a wide array of asymmetric transformations. The catalytic activity of these scaffolds is often attributed to the nucleophilic nature of the pyridine (B92270) nitrogen and its ability to act as a Lewis base. Furthermore, the tunable electronic and steric properties of the pyridine ring through substitution allow for the rational design of catalysts with enhanced reactivity and selectivity.

Pyridinecarboxaldehyde derivatives, in particular, represent an interesting class of potential organocatalysts. The presence of the aldehyde functionality introduces a site for further chemical modification, enabling the synthesis of more complex chiral catalysts. Moreover, the aldehyde group itself, being an electrophilic center, can participate in the catalytic cycle, leading to bifunctional activation modes.

Research into the organocatalytic applications of pyridine derivatives has explored various reaction types. For instance, chiral pyridine N-oxides, synthesized from precursors like (+)-α-pinene, have been successfully employed as catalysts in the asymmetric allylation of aldehydes. researchgate.net In these reactions, the N-oxide oxygen acts as a Lewis base, activating an organosilicon reagent. The enantioselectivity of these reactions is influenced by the steric and electronic nature of the substituents on the pyridine ring.

Another significant area of application is in nucleophilic catalysis, where derivatives of 4-(dimethylamino)pyridine (DMAP) and 4-(pyrrolidin-1-yl)pyridine (PPY) have been extensively developed for asymmetric acyl transfer reactions. rsc.org The catalytic power of these molecules stems from the enhanced nucleophilicity of the pyridine nitrogen due to the electron-donating effect of the amino substituent at the 4-position.

The aldehyde group at the 3-position could be derivatized with chiral amines to form iminium ions, a common strategy in organocatalysis for activating substrates in reactions like Michael additions or Diels-Alder cycloadditions. Alternatively, it could be used to synthesize bifunctional catalysts where the pyridine nitrogen and a second catalytic moiety, tethered via the aldehyde, work in concert. For example, pyridine 2,6-dicarboxylic acid has been shown to act as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org

To illustrate the potential of pyridinecarboxaldehyde derivatives in organocatalysis, the following data table presents findings from an enantioselective aldol (B89426) reaction catalyzed by a benzimidazole (B57391) pyrrolidine (B122466) derivative with substituted pyridine-2-carbaldehydes. nih.gov This example highlights how modifications to the pyridine ring can influence the yield and stereoselectivity of the reaction.

Table 1: Enantioselective Aldol Reaction of Substituted Pyridine-2-carbaldehydes with α-Ketoacids nih.gov

EntryPyridine-2-carbaldehyde SubstituentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1H75>95:594
25-NO₂60>95:592
35-Br72>95:595
45-Me65>95:593

This table is representative of the types of data generated in organocatalysis studies with pyridinecarboxaldehyde derivatives and is based on the cited literature due to the absence of specific data for 5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE.

The development of novel pyridine-based organocatalysts continues to be an active area of research. The synthesis and evaluation of derivatives of compounds like This compound could lead to the discovery of new catalysts with unique reactivity and selectivity profiles, driven by the specific electronic and steric effects of the halogen substituents.

Green Chemistry Principles in the Synthesis and Utilization of 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Environmentally Benign Synthetic Routes

A core tenet of green chemistry is the reduction or elimination of hazardous substances in chemical synthesis. yale.edu Traditional synthetic routes for pyridine (B92270) derivatives often involve the use of toxic reagents and volatile organic solvents, which can pose risks to human health and the environment. In the context of synthesizing 5-chloro-6-fluoro-3-pyridinecarboxaldehyde, a green approach would prioritize the use of safer alternatives.

For instance, replacing hazardous solvents with greener options such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. While specific solvent systems for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry advocate for such substitutions. researchgate.net

Research into the synthesis of related pyridine derivatives has shown a trend towards minimizing hazardous reagents. For example, in the synthesis of other heterocyclic compounds, there is a move away from stoichiometric reagents towards more catalytic and less toxic alternatives. yale.edu

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

Solvent TypeExamplesEnvironmental/Health ConcernsGreen Chemistry Alternative
Chlorinated SolventsDichloromethane (B109758), ChloroformCarcinogenic, ozone-depletingWater, Ethyl Acetate
Aromatic HydrocarbonsBenzene, Toluene (B28343)Carcinogenic, neurotoxicHeptane, Cyclohexane
Polar Aprotic SolventsDimethylformamide (DMF)Reproductive toxicityDimethyl Sulfoxide (B87167) (DMSO) (from renewable sources)

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Synthetic routes for this compound should be designed to maximize atom economy.

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. primescholars.com For example, a synthetic pathway that builds the pyridine ring through a cycloaddition reaction would likely have a higher atom economy than a route that involves multiple substitution steps with the loss of leaving groups.

While a specific atom economy calculation for a documented synthesis of this compound is not available in the search results, the principle remains a critical consideration for any proposed "green" synthesis. The ideal synthesis would have a 100% atom economy, where all reactant atoms are found in the product. primescholars.com

Table 2: Atom Economy of Different Reaction Types

Reaction TypeGeneral EquationAtom Economy
AdditionA + B → C100%
RearrangementA → B100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%

Microwave-Assisted Synthesis as a Green Technology

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. semanticscholar.orgnih.gov These advantages include dramatically reduced reaction times, improved yields, and often, enhanced product purity. For the synthesis of this compound and its derivatives, microwave irradiation can be a valuable green technology.

The synthesis of structurally similar compounds, such as 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, has been successfully achieved using microwave irradiation. jmpas.com This suggests that the Vilsmeier-Haack reaction, a common method for introducing an aldehyde group, can be efficiently conducted under microwave conditions, likely reducing the time and energy required compared to conventional heating.

Microwave heating can also facilitate reactions under solvent-free conditions, further enhancing the green credentials of a synthetic process. beilstein-journals.org This approach minimizes the use of potentially hazardous solvents and simplifies product work-up.

Phase Transfer Catalysis for Enhanced Selectivity and Yield

Phase-transfer catalysis (PTC) is a valuable technique in green chemistry that facilitates reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl This is achieved through the use of a phase-transfer catalyst, which transports a reactant from one phase to the other where the reaction can occur. PTC often leads to increased reaction rates, higher yields, and improved selectivity. crdeepjournal.org

In the synthesis of this compound, PTC could be employed in steps involving nucleophilic substitution on the pyridine ring. For example, if a precursor to the final compound is synthesized in a biphasic system, a phase-transfer catalyst could facilitate the transport of an anionic nucleophile from the aqueous phase to the organic phase containing the pyridine substrate.

The use of chiral phase-transfer catalysts can also enable enantioselective syntheses, which is particularly important in the pharmaceutical industry. nih.gov While not directly applicable to the achiral this compound, this aspect of PTC is crucial for the synthesis of chiral derivatives.

Sustainable Production and Derivatization Strategies (e.g., solvent-free conditions)

Sustainable production strategies for this compound encompass a holistic approach that considers the entire lifecycle of the chemical. This includes the use of renewable feedstocks, energy-efficient processes, and the design of products that are biodegradable. nih.gov

Solvent-free reaction conditions are a key component of sustainable chemistry. beilstein-journals.org By eliminating the solvent, waste is reduced, the risk of exposure to hazardous substances is minimized, and the energy required for solvent removal is saved. The derivatization of this compound, for example, through condensation reactions to form imines or other functional groups, could potentially be carried out under solvent-free conditions, possibly with microwave assistance. beilstein-journals.org

Design of Catalytic Systems with Enhanced Stability and Recoverability

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. yale.edu For the synthesis of this compound, the development of catalytic systems with high stability and easy recoverability is a key goal.

Heterogeneous catalysts are often preferred over homogeneous catalysts because they can be easily separated from the reaction mixture and reused, reducing both cost and waste. For instance, the use of magnetically recoverable nanocatalysts in the synthesis of pyridine derivatives has been reported. yale.edu These catalysts can be easily removed from the reaction vessel using an external magnet, simplifying the purification process and allowing for catalyst recycling. While not specifically documented for this compound, this technology represents a promising avenue for its sustainable production.

Future Research Directions and Unexplored Avenues for 5 Chloro 6 Fluoro 3 Pyridinecarboxaldehyde

Development of Novel Synthetic Methodologies and Process Intensification

The future of utilizing 5-chloro-6-fluoro-3-pyridinecarboxaldehyde hinges on the development of more efficient and sustainable synthetic routes. Current methodologies, while effective, may be open to improvement through modern synthetic strategies.

Catalytic C-H Formylation: Research into the direct formylation of the corresponding 3-chloro-2-fluoropyridine (B73461) precursor via catalytic C-H activation presents a promising avenue. Such methods would be more atom-economical, reducing the number of synthetic steps and waste generated compared to classical formylation techniques.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound is an emerging area of interest. Biocatalysis could provide highly selective and environmentally benign alternatives to conventional chemical methods.

Process intensification strategies will be crucial for the large-scale production of this aldehyde, especially for its application in the agrochemical industry. This includes the design of more compact and efficient reactor systems and the integration of reaction and separation steps to streamline the manufacturing process.

Exploration of Advanced Functionalization and Derivatization Strategies

The aldehyde functional group and the halogenated pyridine (B92270) core of this compound are ripe for a wide array of chemical transformations. Future research will likely focus on novel derivatization strategies to expand its chemical space and utility.

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. This allows for the synthesis of a diverse library of imines, hydrazones, and vinylogous compounds, which can be further elaborated into more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic displacement. This allows for the introduction of a wide range of substituents, such as alkoxy, amino, and cyano groups, thereby enabling the fine-tuning of the electronic and steric properties of the resulting molecules. Patent literature indicates that this compound is a precursor for insecticides, suggesting that derivatization at these halogen positions is a key strategy for developing new active ingredients. google.comgoogle.comi.moscow

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. This opens up possibilities for creating novel pyridine-based scaffolds with extended conjugation or for linking the pyridine core to other molecular fragments.

Expanding the Scope of Catalytic Applications and Catalyst Design

Beyond its role as a synthetic intermediate, the structural features of this compound suggest its potential use in catalysis.

Organocatalysis: The pyridine nitrogen can act as a Lewis basic site, making derivatives of this aldehyde potential organocatalysts for a variety of chemical transformations. Research could focus on designing chiral derivatives that can be used in asymmetric catalysis.

Ligand Development for Metal Catalysis: The pyridine ring, particularly after modification, can serve as a ligand for transition metals. The electronic properties of the pyridine core, influenced by the halogen substituents, could be harnessed to modulate the reactivity and selectivity of metal catalysts in various organic reactions.

Future work in this area would involve the rational design and synthesis of novel ligands and organocatalysts derived from this compound and the evaluation of their performance in a range of catalytic reactions.

In-depth Theoretical Studies on Reaction Dynamics, Selectivity, and Property Prediction

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and properties of this compound, guiding future experimental work.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of various reactions involving this aldehyde, such as nucleophilic substitution and condensation reactions. These studies can help in understanding and predicting the regioselectivity and stereoselectivity of these transformations.

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be used to predict the physicochemical properties of novel derivatives of this compound. This is particularly relevant for its application in agrochemicals, where properties such as solubility, stability, and bioavailability are crucial.

Virtual Screening: Computational screening of virtual libraries of compounds derived from this aldehyde can accelerate the discovery of new molecules with desired biological activities, such as insecticidal or herbicidal properties.

Emerging Applications in Specialized Chemical and Materials Fields

While its current known application lies in the agrochemical sector, the unique electronic and structural features of this compound make it a candidate for exploration in other specialized fields.

Organic Electronics: Fluorinated aromatic compounds are of great interest in the field of organic electronics due to their unique electronic properties and enhanced stability. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Functional Polymers: The aldehyde can be used as a monomer or a functionalizing agent for the synthesis of advanced polymers. The incorporation of this fluorinated pyridine moiety into polymer backbones could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Medicinal Chemistry: Although its primary documented use is in agrochemicals, the fluorinated pyridine scaffold is a common motif in many pharmaceuticals. Future research could explore the potential of derivatives of this compound as intermediates for the synthesis of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-6-fluoro-3-pyridinecarboxaldehyde?

The synthesis of this compound can be approached via two primary routes:

  • Vilsmeier-Haack Formylation : React a pre-functionalized pyridine derivative (e.g., 5-chloro-6-fluoropyridine) with POCl₃ and DMF under controlled temperatures (0–5°C), followed by hydrolysis to yield the aldehyde group. Reaction conditions must avoid over-oxidation, requiring precise stoichiometry .
  • Oxidation of Alcohol Precursors : Convert a 3-hydroxymethyl pyridine intermediate to the aldehyde using SOCl₂ (to generate an intermediate acyl chloride) followed by Rosenmund reduction or mild oxidation with PCC (pyridinium chlorochromate) .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Coupling between the aromatic protons (pyridine ring) and substituents (Cl, F) causes distinct splitting patterns. For example, fluorine-induced deshielding shifts neighboring protons upfield by ~0.5 ppm .
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Fluorine and chlorine substituents cause characteristic splitting in the pyridine ring carbons.
  • IR Spectroscopy : A strong C=O stretch (aldehyde) appears at ~1700 cm⁻¹. C-F and C-Cl stretches are observed at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively .

Q. What are the stability considerations for storing this compound?

Aldehydes are prone to oxidation and polymerization. Storage recommendations:

  • Use amber vials under inert gas (N₂/Ar) at –20°C.
  • Add stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated degradation.
  • Avoid prolonged exposure to moisture or light, which accelerates hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chloro and fluoro substituents influence the reactivity of the aldehyde group in cross-coupling reactions?

The electron-withdrawing Cl and F groups increase the electrophilicity of the aldehyde via inductive effects, enhancing its susceptibility to nucleophilic attack. For example:

  • In Suzuki-Miyaura couplings , the aldehyde can act as an electrophilic partner when activated by Pd(PPh₃)₄ catalysts. The substituents lower the LUMO energy, facilitating oxidative addition .
  • In condensation reactions (e.g., with amines to form Schiff bases), the electron-deficient aldehyde reacts faster than unsubstituted analogs. Kinetic studies show a 2–3× rate increase compared to non-halogenated pyridinecarboxaldehydes .

Q. What strategies mitigate conflicting data on the regioselectivity of nucleophilic additions to this compound?

Conflicting regioselectivity (e.g., para vs. meta attack) can arise from solvent polarity, steric effects, or competing reaction pathways. To resolve this:

  • Systematic Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to isolate electronic vs. steric influences.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition states and identify the most thermodynamically favorable pathway .
  • Isotopic Labeling : Track regioselectivity using ¹⁸O-labeled nucleophiles and monitor via mass spectrometry .

Q. How do computational methods (DFT, MD) predict the interaction of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonds between the aldehyde group and catalytic lysine residues. Substituents enhance binding affinity via halogen bonding with hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. The compound’s rigid pyridine ring reduces conformational entropy, favoring prolonged binding .

Q. How can kinetic studies elucidate the degradation pathways under varying pH and temperature conditions?

  • pH-Dependent Degradation : Use LC-MS to identify degradation products. At pH < 3, the aldehyde hydrolyzes to carboxylic acid; at pH > 10, aldol condensation dominates.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH and apply the Arrhenius equation (ln k vs. 1/T) to extrapolate shelf life at 25°C. Activation energy (Eₐ) typically ranges 60–80 kJ/mol for halogenated aldehydes .

Methodological Best Practices

  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect volatile impurities. Melting point consistency (±2°C) and elemental analysis (C, H, N ±0.3%) are critical for QC .
  • Data Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for regioselectivity confirmation) and consult systematic reviews to identify consensus trends .

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5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE
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5-CHLORO-6-FLUORO-3-PYRIDINECARBOXALDEHYDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.